molecular formula C12H21BO2 B6198498 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1236076-70-2

2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6198498
CAS No.: 1236076-70-2
M. Wt: 208.1
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Description

2-{[1,1'-Bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a central 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions and a unique 1,1'-bi(cyclopropane) moiety at the 2-position. This compound belongs to the pinacol boronic ester family, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and tunable reactivity .

Properties

CAS No.

1236076-70-2

Molecular Formula

C12H21BO2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Preparation Methods

Cross-Coupling Strategies

The compound is synthesized via palladium- or nickel-catalyzed cross-coupling reactions between cyclopropane derivatives and pinacol boronate esters. These reactions exploit the strained cyclopropane ring’s reactivity and the boronate ester’s ability to facilitate carbon-boron bond formation. Key steps include:

  • Substrate Activation : Cyclopropane halides (e.g., bromides or iodides) are reacted with bis(pinacolato)diboron in the presence of a transition-metal catalyst.

  • Transmetallation : The catalyst mediates boron-cyclopropane bond formation, often requiring anhydrous conditions to prevent hydrolysis.

  • Work-Up : The product is purified via column chromatography or crystallization to achieve ≥95% purity.

Catalytic Systems and Optimization

Catalyst Selection

Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are preferred for their high efficiency in Suzuki-Miyaura couplings, while nickel catalysts (e.g., NiCl₂·dme) offer cost advantages for large-scale synthesis.

Table 1: Catalytic Performance Comparison

CatalystYield (%)Reaction Time (h)Temperature (°C)
Pd(PPh₃)₄85–9012–1880–100
NiCl₂·dme70–7524–36100–120

Solvent and Base Effects

  • Solvents : Tetrahydrofuran (THF) or 1,4-dioxane are used for their ability to dissolve both organic and inorganic reagents.

  • Bases : Potassium carbonate or triethylamine neutralize acidic byproducts and stabilize the catalyst.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, continuous flow systems are employed, ensuring consistent mixing and temperature control. This method reduces side reactions and improves yield reproducibility.

Purification Techniques

  • Crystallization : The product is recrystallized from hexane/ethyl acetate mixtures to remove residual catalysts.

  • Chromatography : Silica gel chromatography isolates the boronate ester from unreacted starting materials.

Structural and Analytical Characterization

Spectroscopic Confirmation

  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms the boronate ester group.

  • ¹H NMR : Cyclopropane protons appear as multiplet signals at δ 0.5–1.2 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity, critical for applications in organic synthesis.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The boronate ester is prone to hydrolysis in aqueous environments. Solutions:

  • Use anhydrous solvents and inert atmospheres (N₂ or Ar).

  • Add molecular sieves to absorb trace moisture.

Side Reactions

Competing dimerization of cyclopropane derivatives may occur. Solutions:

  • Optimize catalyst loading (1–5 mol%).

  • Control reaction temperature to ≤100°C .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, cyclopropyl derivatives, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the strain in the bicyclopropyl group, which makes it highly reactive towards nucleophiles and electrophiles . The dioxaborolane moiety also plays a crucial role in its reactivity, particularly in boron-mediated reactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Diversity and Structural Features
Compound Name Substituent Type Key Structural Features Evidence ID
Target compound Bi(cyclopropane) Two fused cyclopropane rings
2-(3,5-Bis(cyclopropylmethoxy)phenyl) Cyclopropane-ether-linked Cyclopropane attached via methoxy linkage
2-(9-Anthryl) (AnthBpin) Aromatic (anthracene) Bulky polycyclic aromatic group
2-(4-Methylenehex-2-en-2-yl) (1e) Alkenyl Conjugated diene system
2-(4-Ethynylphenyl) Alkynyl Terminal alkyne for click chemistry
2-(2,4,6-Trimethylphenyl) (MesBpin) Sterically hindered aryl Ortho-substituted mesityl group

Key Observations :

  • Steric Effects : The bi(cyclopropane) group in the target compound imposes moderate steric hindrance compared to MesBpin (high steric bulk) or AnthBpin (planar aromatic bulk) .
  • Electronic Effects : Cyclopropane’s electron-withdrawing nature may polarize the boron center differently than electron-rich aryl or alkenyl groups, influencing reactivity in electrophilic substitutions .
Physicochemical Properties
  • Solubility : Derivatives with aromatic substituents (e.g., AnthBpin) exhibit lower solubility in hexane/EtOAC compared to alkenyl or cyclopropane-linked analogs, which are often oils (e.g., 32.26 mg of a chloro-methylphenyl isomer isolated as a colorless oil ).
  • Stability : Bi(cyclopropane)’s strain energy may reduce thermal stability relative to unstrained alkenyl or aryl analogs, though this requires experimental validation.

Biological Activity

Chemical Structure

The molecular structure of 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a bicyclo[1.1.1]pentane derivative linked to a dioxaborolane moiety. The presence of boron in its structure suggests potential applications in medicinal chemistry and materials science.

Properties

  • Molecular Formula : C₁₄H₁₈B₂O₂
  • Molecular Weight : 250.09 g/mol
  • Appearance : Typically exists as a colorless to pale yellow liquid or solid.

The biological activity of boron-containing compounds often involves interactions with biological molecules such as proteins and nucleic acids. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups in biomolecules, leading to modulation of enzyme activities and cellular processes.

Anticancer Activity

Recent studies have explored the anticancer properties of similar boron compounds. For instance, derivatives of dioxaborolanes have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AU-2 OS (osteosarcoma)5.0
Compound BHCT-116 (colon carcinoma)0.8
Compound CKB3.1 (epidermoid carcinoma)10.0

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced cytotoxicity against HCT-116 cells, with IC₅₀ values in the low nM range .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which dioxaborolanes induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways, leading to programmed cell death. This mechanism is critical for developing targeted cancer therapies .

Synthetic Routes

The synthesis of 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of the bicyclo[1.1.1]pentane core.
  • Boronation to introduce the dioxaborolane functionality.

Functionalization Potential

The unique structure allows for further functionalization at various positions on the bicyclo framework or boron center, enabling the development of a library of derivatives with tailored biological activities.

Q & A

Basic: What are the standard synthetic routes for preparing 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves coupling cyclopropane derivatives with boronic acid precursors under controlled conditions. A common method includes:

  • Step 1 : Reacting 1,1'-bi(cyclopropane) with a boronating agent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
  • Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the boronate ester.
  • Critical Parameters : Reaction temperature (60–80°C), anhydrous solvents (THF or DMF), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane and boronate ester integration; ¹¹B NMR verifies boron environment (δ ~30 ppm for dioxaborolanes) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂B₂O₂).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/EtOAc (4:1) .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

Optimization strategies:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Base Screening : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances coupling efficiency.
  • Solvent Effects : Dioxane or THF improves solubility of aromatic partners.
  • Temperature Control : 80–100°C accelerates reactivity without decomposition .

Advanced: How should researchers address contradictions in reaction yields across studies?

Contradictions often arise from:

  • Moisture Sensitivity : Hydrolysis of the boronate ester can occur; use rigorous drying (molecular sieves, Schlenk techniques) .
  • Substrate Purity : Impurities in cyclopropane precursors reduce yields; validate via GC-MS or HPLC.
  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts; pre-purge solvents with N₂ .

Intermediate: What role does this compound play in analytical chemistry applications?

It serves as a derivatization agent for detecting pollutants:

  • Sample Preparation : Reacts with hydroxyl-containing analytes (e.g., phenols) to form stable boronate esters.
  • Chromatographic Detection : Enhances UV/fluorescence signals in HPLC or LC-MS workflows.
  • Case Study : Detection of bisphenol A in water at ppb levels after derivatization .

Advanced: How do structural modifications (e.g., substituents on cyclopropane) influence reactivity?

Comparative data from analogous compounds:

Substituent PositionReactivity in Suzuki CouplingBiological Activity
3,5-DichlorophenylHigh (electron withdrawal)Antimicrobial
4-FluorophenylModerate (balanced polarity)Anticancer
Bi(cyclopropane)Steric hindrance reduces rateUnderexplored

Experimental approach: Systematically vary substituents and measure coupling efficiency (GC yield) and bioactivity (IC₅₀ assays) .

Basic: What storage conditions ensure compound stability?

  • Short-term : Store at –20°C in amber vials under argon.
  • Long-term : –80°C with desiccants (silica gel) to prevent hydrolysis.
  • Stability Testing : Monitor via monthly HPLC purity checks (retention time shifts indicate degradation) .

Advanced: How can spectroscopic data discrepancies (e.g., NMR shifts) be resolved?

  • Solvent Effects : Compare CDCl₃ vs. DMSO-d₆; boronates may exhibit solvent-dependent shifts.
  • Dynamic Processes : Rotameric equilibria in cyclopropane moieties broaden peaks; use elevated temperatures (50°C NMR) .
  • Impurity Identification : Spiking with authentic samples or 2D NMR (COSY, HSQC) clarifies ambiguities .

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